Ethylenediaminetetraacetic acid tetrasodium (EDTA-4Na) is a widely used chemical compound in various scientific research fields. It is a tetrasodium salt of ethylenediaminetetraacetic acid (EDTA), a chelating agent known for its ability to bind to metal ions. [, , , , ]
Retf-4NA is synthesized through custom peptide synthesis methods involving specific amino acids such as arginine, glutamic acid, threonine, and phenylalanine. It falls under the classification of peptide substrates and is particularly relevant in enzymology and pharmacology due to its interactions with chymase, an enzyme implicated in various physiological processes.
The synthesis of Retf-4NA involves several key steps:
The molecular structure of Retf-4NA features:
The molecular formula can be represented as C₁₄H₁₈N₄O₄S, with a molecular weight of approximately 318.38 g/mol. The compound's solubility in solvents like acetonitrile at concentrations up to 2 mg/ml further supports its utility in biochemical assays.
Retf-4NA primarily undergoes hydrolysis reactions catalyzed by chymase:
Retf-4NA functions as a substrate for chymase through the following mechanisms:
Retf-4NA exhibits several notable physical and chemical properties:
These properties make it suitable for various experimental setups in biochemical research.
Retf-4NA has diverse applications across several scientific fields:
RETF-4NA (Ac-Arg-Glu-Thr-Phe-p-nitroanilide) is a chromogenic peptide substrate engineered for highly specific detection of chymase, a serine protease predominantly expressed in mast cells. Its molecular design (C₃₂H₄₃N₉O₁₀, MW 713.74 Da) features a para-nitroaniline (pNA) reporter group, which releases a yellow chromophore upon proteolytic cleavage, enabling real-time kinetic measurements at 410 nm [1] [3]. Unlike conventional substrates like AAPF-4NA or VPF-4NA, RETF-4NA exhibits exceptional selectivity for human chymase over related proteases. Kinetic analyses reveal a 50-fold higher catalytic efficiency (kcat/Km) for chymase compared to cathepsin G and chymotrypsin, attributed to its optimized P4-P1 sequence (Arg-Glu-Thr-Phe) derived from combinatorial library screening [4].
A breakthrough application is its ability to detect α₂-macroglobulin (α₂M)-bound chymase in biological fluids. Chymase captured by α₂M remains catalytically active toward low-molecular-weight substrates like RETF-4NA but inactive toward larger proteins. This allows sensitive quantification of chymase in serum (detection limit: ~1 pM), even in complex matrices where inhibitors obscure activity [4]. Table 1 compares RETF-4NA’s performance with other substrates.
Table 1: Kinetic Parameters of RETF-4NA with Serine Proteases
Enzyme | kcat (s⁻¹) | Km (μM) | kcat/Km (M⁻¹s⁻¹) | Selectivity vs. Chymase |
---|---|---|---|---|
Chymase (Free) | 25.3 ± 1.7 | 38.5 ± 4.2 | 6.57 × 10⁵ | 1.0 |
Chymase (α₂M-bound) | 18.9 ± 0.9 | 42.1 ± 3.8 | 4.49 × 10⁵ | 0.68 |
Cathepsin G | 0.31 ± 0.05 | 210 ± 25 | 1.48 × 10³ | 0.002 |
Chymotrypsin | 0.42 ± 0.07 | 185 ± 20 | 2.27 × 10³ | 0.003 |
Data derived from combinatorial screening and kinetic validation [4].
The development of RETF-4NA emerged from efforts to address a critical limitation in protease research: the lack of substrates distinguishing chymase from structurally similar enzymes. Early chymase substrates (e.g., AAPF-4NA) suffered from cross-reactivity with cathepsin G and chymotrypsin, confounding mechanistic studies [4]. In 2009, researchers employed combinatorial tetrapeptide library screening to identify sequences maximally favored by human chymase. This revealed a strong preference for Arg at P4, Glu at P3, and aromatic residues (Phe/Tyr) at P1 – a motif absent in other chymotryptic proteases [4].
The lead sequence (Arg-Glu-Thr-Phe) was conjugated to pNA to create RETF-4NA (CAS# 1160928-63-1). Subsequent validation confirmed its unique selectivity profile:
This innovation coincided with discoveries about chymase’s pathophysiological roles. Prior to RETF-4NA, α₂M-bound chymase was considered inactive. However, RETF-4NA demonstrated that the chymase–α₂M complex retains enzymatic activity toward small peptides like angiotensin I, revealing a previously overlooked angiotensin II-generating pathway in blood [4]. Table 2 summarizes key milestones.
Table 2: Historical Development Timeline of RETF-4NA
Year | Milestone | Significance |
---|---|---|
2009 | Combinatorial library screening identifies RETF motif | Discovery of chymase-specific P4-P1 sequence |
2009 | Synthesis of RETF-4NA | First substrate detecting α₂M-bound chymase |
2010 | Validation in systemic mastocytosis serum | Enabled detection of pathological chymase activity |
2012+ | Adoption in cardiovascular studies | Elucidated chymase’s role in ACE-independent Ang II generation |
RETF-4NA has become indispensable for deciphering evolutionary and functional divergences among chymotryptic proteases. Comparative studies using RETF-4NA revealed that human chymase and cathepsin G – despite shared ancestry – exhibit starkly different specificities. Cathepsin G processes RETF-4NA at <0.5% of chymase’s rate, attributable to a single active-site residue (Glu226 in humans vs. Ala226 in rodents) [8]. This residue swap, which arose in primates 31–43 million years ago, broadened cathepsin G’s specificity but reduced its efficiency toward chymase-selective substrates [8].
In disease research, RETF-4NA enables precise detection of chymase-driven pathologies:
Furthermore, RETF-4NA illuminated species-specific differences. Mouse chymase hydrolyzes RETF-4NA efficiently, but mouse cathepsin G (lacking Glu226) shows negligible activity, underscoring the need for species-customized substrates [8]. Table 3 illustrates interspecies variability.
Table 3: Cross-Species Activity of Chymase and Cathepsin G Toward RETF-4NA
Species | Chymase Activity (kcat/Km, M⁻¹s⁻¹) | Cathepsin G Activity (kcat/Km, M⁻¹s⁻¹) | Selectivity Ratio (Chymase/Cathepsin G) |
---|---|---|---|
Human | 6.57 × 10⁵ | 1.48 × 10³ | 444 |
Mouse | 5.92 × 10⁵ | ≤ 1 × 10² | >5,000 |
Primate | 6.21 × 10⁵ | 1.52 × 10³ | 408 |
Data adapted from phylogenetic and mutagenesis analyses [4] [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9